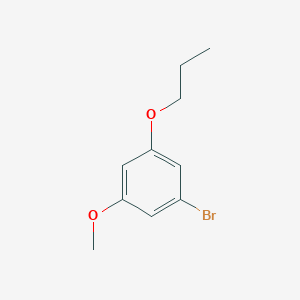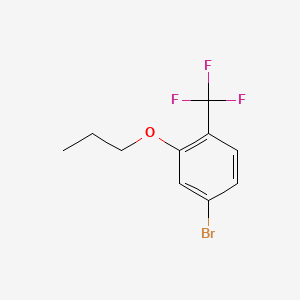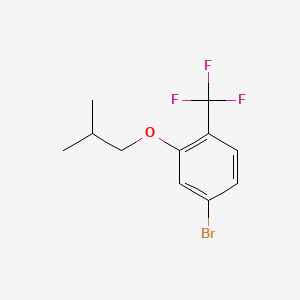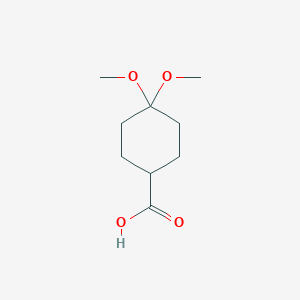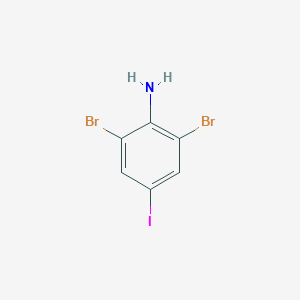
2,6-Dibromo-4-iodoaniline
Übersicht
Beschreibung
2,6-Dibromo-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Br2IN and its molecular weight is 376.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of similar compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, has been explored. These studies reveal classical intra- and intermolecular hydrogen bonds and dispersive halogen-halogen interactions, which are important in understanding the physical and chemical properties of these compounds (Betz, 2015).
Synthesis and Chemical Reactions : Research has shown that palladium-catalyzed carbonylation of similar iodoaniline derivatives can produce various complex organic compounds. This indicates potential synthetic pathways and reactions involving 2,6-Dibromo-4-iodoaniline (Ács et al., 2006).
Halogen-Halogen Interactions : Studies on 2,6-dibromo-4-nitroaniline show weak hydrogen bonds and interactions between oxygen and bromine atoms. This suggests that similar interactions might be present in 2,6-Dibromo-4-iodoaniline, affecting its properties and reactivity (Bryant et al., 1998).
Biological Impact : Compounds like 2,6-dibromo-4-iodoaniline may have biological effects. For instance, 3,5-dihaloanilines have been studied for their nephrotoxicity, highlighting the potential biological impact of halogenated anilines (Hong et al., 2000).
Drug Development and Synthesis : Various studies have explored the synthesis of complex organic molecules using iodine and bromine substituted anilines. These studies indicate the potential of 2,6-Dibromo-4-iodoaniline in the synthesis of pharmaceuticals and other organic compounds (Korivi & Cheng, 2006).
Electronic Properties and Chemical Reactions : Research on asymmetric diarylacetylenes and substituted 2-iodoaniline derivatives demonstrates how electronic properties influence chemical reactions. This can be applied to understand the reactivity of 2,6-Dibromo-4-iodoaniline (Yiamsawat et al., 2022).
Photoreactivity : The photochemistry of haloanilines, including their dehalogenation processes, has been studied. These findings could be relevant to understanding the photoreactivity of 2,6-Dibromo-4-iodoaniline (Freccero et al., 2003).
Eigenschaften
IUPAC Name |
2,6-dibromo-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIRJKYQFUJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-iodoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



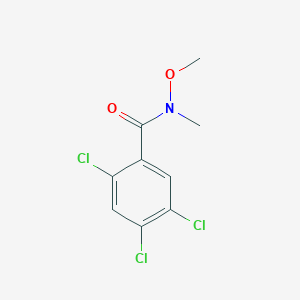
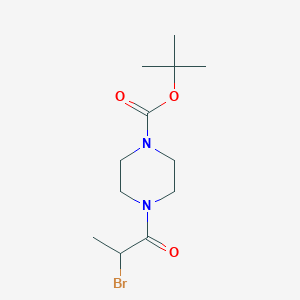
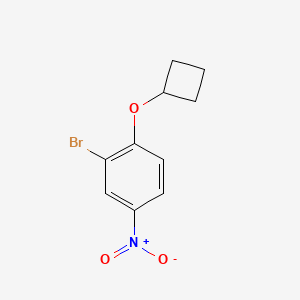
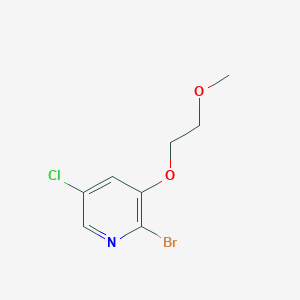
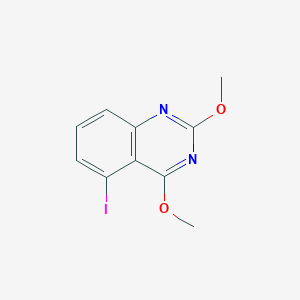
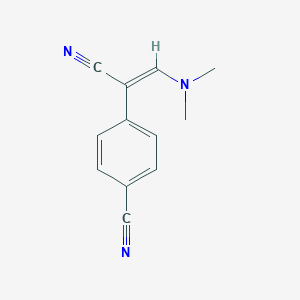
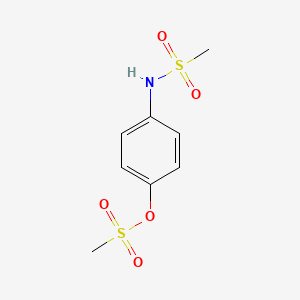
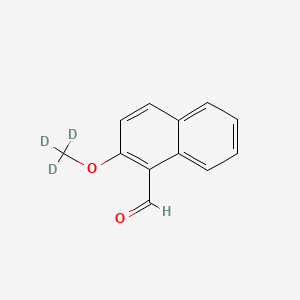
![Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8129090.png)
![6-Bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8129098.png)
